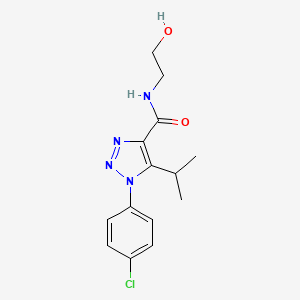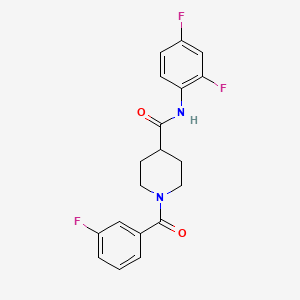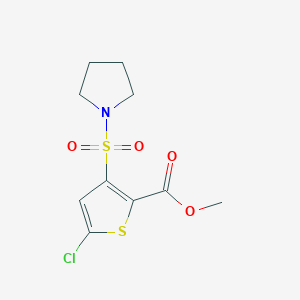![molecular formula C23H20N2O2 B4446310 N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide
Übersicht
Beschreibung
N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase protein. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.
Wirkmechanismus
N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide targets the Aurora A kinase protein, which is overexpressed in many types of cancer. Aurora A kinase plays a critical role in cell division, and its overexpression can lead to abnormal cell division and the formation of tumors. N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide inhibits the activity of Aurora A kinase, leading to cell cycle arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has been shown to have a potent inhibitory effect on Aurora A kinase activity, leading to cell cycle arrest and cell death in cancer cells. N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide as a research tool is its specificity for Aurora A kinase, which allows for the selective inhibition of this protein without affecting other kinases. However, one limitation of N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide is its poor solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and ovarian cancer. In these studies, N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has been shown to inhibit the growth of cancer cells and induce cell death. N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide has also been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-12-19(15-20(16)24-22(26)18-8-3-2-4-9-18)23(27)25-14-13-17-7-5-6-10-21(17)25/h2-12,15H,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQIFMNPMOWOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






amine dihydrochloride](/img/structure/B4446249.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)


![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)
![ethyl [3-(4-chlorophenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4446300.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)